molecular formula C20H31N B14575853 (6E)-8-Methyl-N-phenyltridec-7-en-6-imine CAS No. 61285-55-0

(6E)-8-Methyl-N-phenyltridec-7-en-6-imine

Cat. No.: B14575853
CAS No.: 61285-55-0
M. Wt: 285.5 g/mol
InChI Key: DVXZRTLGQMFMGB-UHFFFAOYSA-N
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Description

(6E)-8-Methyl-N-phenyltridec-7-en-6-imine is an organic compound characterized by its unique structure, which includes a phenyl group and an imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-8-Methyl-N-phenyltridec-7-en-6-imine typically involves the condensation of an appropriate aldehyde with an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6E)-8-Methyl-N-phenyltridec-7-en-6-imine undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imine group may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

(6E)-8-Methyl-N-phenyltridec-7-en-6-imine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (6E)-8-Methyl-N-phenyltridec-7-en-6-imine exerts its effects involves interactions with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (6E)-8-Methyl-N-phenyltridec-7-en-6-amine: Similar structure but with an amine group instead of an imine.

    (6E)-8-Methyl-N-phenyltridec-7-en-6-oxide: Similar structure but with an oxide group.

Uniqueness

(6E)-8-Methyl-N-phenyltridec-7-en-6-imine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

61285-55-0

Molecular Formula

C20H31N

Molecular Weight

285.5 g/mol

IUPAC Name

8-methyl-N-phenyltridec-7-en-6-imine

InChI

InChI=1S/C20H31N/c1-4-6-9-13-18(3)17-20(16-10-7-5-2)21-19-14-11-8-12-15-19/h8,11-12,14-15,17H,4-7,9-10,13,16H2,1-3H3

InChI Key

DVXZRTLGQMFMGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=CC(=NC1=CC=CC=C1)CCCCC)C

Origin of Product

United States

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